3-Bromo-6-chloro-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C₇H₃BrClF and a molecular weight of 237.45 g/mol. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzoyl chloride structure, which contributes to its unique chemical properties. It typically appears as an off-white solid and has a boiling point of approximately 253 °C and a density of 1.779 g/cm³ . The compound's InChI key is WFFSWRXTSBYYKP-UHFFFAOYSA-N, which provides a standardized way to identify it in chemical databases.
These reactions are facilitated by the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the carbonyl carbon .
Research into related compounds suggests that halogenated benzoyl derivatives may possess anti-inflammatory and anti-cancer properties .
The synthesis of 3-bromo-6-chloro-2-fluorobenzoyl chloride can be achieved through several methods:
3-Bromo-6-chloro-2-fluorobenzoyl chloride finds applications primarily in:
Several compounds share structural similarities with 3-bromo-6-chloro-2-fluorobenzoyl chloride, each exhibiting unique properties:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Bromo-6-fluorobenzoyl chloride | 1020718-20-0 | Lacks chlorine but retains bromine and fluorine. |
| 3-Bromo-2-chloro-6-fluorobenzoyl chloride | 1805478-79-8 | Different positioning of halogens affects reactivity. |
| 5-Chloro-2-fluorobenzoyl chloride | 1020718-20-X | Similar halogen substitution pattern; potential for different biological activity. |
| 3-Chloro-2,6-difluorobenzoyl chloride | Not available | Contains two fluorine atoms; alters electronic properties significantly. |
These comparisons highlight how variations in halogen positioning and type can influence the chemical behavior and potential applications of these compounds .